3-(Thiophen-2-yl)-1,2-oxazol-5-ol
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that have shown interesting applications in medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be established by single-crystal X-ray diffraction study . The intermolecular interactions in the solid state can be analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
Thiophene-based analogs have been used in (3 + 2) cycloaddition reactions to construct biologically active heterocyclic compounds . The potential of these reactions in heterocyclic syntheses is versatile .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be determined using various spectroscopic techniques such as FT-IR, HRMS, and NMR .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : They can be used to reduce inflammation .
- Anti-psychotic : They can help in the treatment of mental disorders .
- Anti-arrhythmic : They can be used to treat irregular heartbeats .
- Anti-anxiety : They can help reduce anxiety .
- Anti-fungal : They can be used to treat fungal infections .
- Antioxidant : They can help protect the body from damage caused by harmful molecules called free radicals .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Anticancer Agents
2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .
Synthesis of Anti-atherosclerotic Agents
2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .
Development of Insecticides
Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .
Kinases Inhibiting and Anti-cancer
Thiophene derivatives have been reported to possess kinases inhibiting and anti-cancer properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target theHTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biochemical processes, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Result of Action
Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Thiophen-2-yl)-1,2-oxazol-5-ol. For instance, the compound’s action can be influenced by the presence of other molecules, pH levels, temperature, and the specific biological environment in which it is present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-2-yl-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZZEMNPSYNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-1,2-oxazol-5-ol |
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